Enantioselectivity of Carbonyl Reductase: 98% ee for 4‑Br vs. 14% ee for 4‑Cl Substrate
Carbonyl reductase (EC 1.1.1.184) exhibits starkly divergent enantioselectivity toward para‑halogenated acetophenone substrates. Using the Q245P mutant, the enzyme reduces 4‑bromoacetophenone to 1-(4-bromophenyl)ethanol with 98% enantiomeric excess (ee), whereas the corresponding 4‑chloroacetophenone substrate yields only 14% ee with the wild‑type enzyme [1][2]. This 84‑percentage‑point differential represents a non‑substitutable performance gap in stereoselective synthesis.
| Evidence Dimension | Enantiomeric excess (ee) of carbonyl reductase (EC 1.1.1.184) catalyzed reduction |
|---|---|
| Target Compound Data | 98% ee (Q245P mutant) / 42% ee (wild-type, (R)-configuration) |
| Comparator Or Baseline | 1-(4-chlorophenyl)ethanol: 14% ee (wild-type, (R)-configuration) / 96% ee (Q245P mutant) |
| Quantified Difference | 84‑percentage‑point lower ee for 4‑Cl vs. 4‑Br with wild‑type; comparable only after directed evolution |
| Conditions | NADPH‑dependent reduction of 4‑haloacetophenones; BRENDA enzyme database curated data |
Why This Matters
This halogen‑dependent enantioselectivity gap directly impacts product stereochemical purity: substituting 4‑bromo for 4‑chloro without enzyme re‑engineering would degrade ee by 84 percentage points, compromising downstream chiral synthesis.
- [1] BRENDA Enzyme Database. EC 1.1.1.184: carbonyl reductase (NADPH). Substrate: 4-bromoacetophenone. View Source
- [2] BRENDA Enzyme Database. EC 1.1.1.184: carbonyl reductase (NADPH). Substrate: 4-chloroacetophenone. View Source
